molecular formula C12H14N4O2S B2822920 ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 692275-81-3

ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2822920
M. Wt: 278.33
InChI Key: XEMLMHRALIWOFQ-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate is a related compound with a molecular weight of 156.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of a similar compound, ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate, has been characterized . The InChI code is 1S/C5H8N4O2/c1-2-11-5(10)3-9-4-6-7-8-9/h4H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate, a related compound, is a liquid at room temperature with a melting point of 32-34°C .

Scientific Research Applications

Chemical Transformations and Structural Analysis Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is notable for its reactivity and potential for transformation into various chemical structures. It has been observed to undergo specific reactions with primary and secondary amines, resulting in the formation of diverse compounds. For example, when reacted with primary amines under specific conditions, it leads to the creation of corresponding ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates. The detailed structural characterization of these products is achieved using X-ray analysis, which confirms the intricate transformations that this compound can undergo (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

Synthesis of Derivatives and Antimicrobial Agents The compound has been utilized as a precursor in the synthesis of various derivatives, exhibiting potential pharmacological properties. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been converted into other forms, which were then reacted with hydrazine hydrate to produce derivatives. These derivatives were further treated with aromatic aldehydes to obtain Schiff bases. Spectral analysis and antimicrobial screening suggest that these compounds could be significant as antimicrobial and anti-inflammatory agents. Some of these derivatives have shown promising biological activity, highlighting the potential of ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in medicinal chemistry (Narayana, Ashalatha, Raj, & Kumari, 2006).

Safety And Hazards

Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate has been classified as potentially harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-2-18-12(17)10-8-5-3-4-6-9(8)19-11(10)16-7-13-14-15-16/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMLMHRALIWOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331545
Record name ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS RN

692275-81-3
Record name ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
NT Pokhodylo, VS Matiychuk, MD Obushak - Tetrahedron, 2008 - Elsevier
4,5-Disubstituted and 4-substituted alkyl 2-amino-thiophene-3-carboxylates react with triethyl orthoformate and sodium azide in acetic acid to yield new 2-(1H-tetrazol-1-yl)-4-R 1 -5-R 2 -…
Number of citations: 55 www.sciencedirect.com

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